molecular formula C7H5ClFIO B6183055 (5-chloro-2-fluoro-4-iodophenyl)methanol CAS No. 2387354-15-4

(5-chloro-2-fluoro-4-iodophenyl)methanol

Cat. No.: B6183055
CAS No.: 2387354-15-4
M. Wt: 286.5
InChI Key:
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Description

(5-chloro-2-fluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-fluoro-4-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. The process includes:

    Halogenation: Introduction of chloro, fluoro, and iodo groups onto the phenyl ring.

    Methanol Group Addition: Attachment of the methanol group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols involving halogenation and functional group addition.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-fluoro-4-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the halogen substituents.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of (5-chloro-2-fluoro-4-iodophenyl)formaldehyde.

    Reduction: Formation of (5-chloro-2-fluoro-4-iodophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-chloro-2-fluoro-4-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2-fluoro-4-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The methanol group can form hydrogen bonds, further affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-4-fluoro-2-iodophenyl)methanol
  • (2-chloro-5-fluorophenyl)(4-iodophenyl)methanone

Uniqueness

(5-chloro-2-fluoro-4-iodophenyl)methanol is unique due to its specific arrangement of halogen substituents and the presence of a methanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-chloro-2-fluoro-4-iodophenyl)methanol involves the conversion of 5-chloro-2-fluoro-4-iodobenzaldehyde to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "5-chloro-2-fluoro-4-iodobenzaldehyde", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 5-chloro-2-fluoro-4-iodobenzaldehyde in a suitable solvent.", "Add the reducing agent slowly to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Quench the reaction mixture with water.", "Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product, (5-chloro-2-fluoro-4-iodophenyl)methanol." ] }

CAS No.

2387354-15-4

Molecular Formula

C7H5ClFIO

Molecular Weight

286.5

Purity

95

Origin of Product

United States

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